molecular formula C10H12N4O2 B1200650 8-Cyclopropyltheophylline CAS No. 35873-47-3

8-Cyclopropyltheophylline

Cat. No.: B1200650
CAS No.: 35873-47-3
M. Wt: 220.23 g/mol
InChI Key: SZMWFUBOZRDQPO-UHFFFAOYSA-N
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Description

8-Cyclopropyltheophylline is a xanthine derivative characterized by a cyclopropyl substituent at the 8-position of the theophylline backbone. Theophylline itself is a methylxanthine with a long history of use as a bronchodilator and adenosine receptor antagonist. The introduction of the cyclopropyl group at position 8 enhances its selectivity and potency for adenosine receptors, particularly in modulating pathways such as inositol phosphate accumulation and cyclic AMP (cAMP) formation in mammalian cells . This compound has been studied extensively for its role in antagonizing adenosine-mediated responses, making it a valuable tool in pharmacological research.

Structurally, this compound differs from the parent compound theophylline by replacing the hydrogen at the 8-position with a cyclopropyl moiety. This modification alters steric and electronic interactions with adenosine receptor subtypes (e.g., A₁, A₂), influencing binding affinity and functional outcomes .

Properties

CAS No.

35873-47-3

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

8-cyclopropyl-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C10H12N4O2/c1-13-8-6(9(15)14(2)10(13)16)11-7(12-8)5-3-4-5/h5H,3-4H2,1-2H3,(H,11,12)

InChI Key

SZMWFUBOZRDQPO-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CC3

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CC3

Other CAS No.

35873-47-3

Synonyms

8-CPRT
8-cyclopropyltheophylline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, adenosine receptor antagonism (Kd values), and selectivity profiles of 8-Cyclopropyltheophylline and related xanthine derivatives:

Compound Name Substituents Kd (Inositol Phosphate) Kd (cAMP) Selectivity Profile
This compound 8-Cyclopropyl, 1,3-dimethyl 0.65 ± 0.08 μM 1.2 ± 0.1 μM Moderate A₁/A₂ discrimination
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) 8-Cyclopentyl, 1,3-dipropyl 0.010 ± 0.002 pM 0.082 ± 0.008 μM High A₁ selectivity
BMPX (7-Benzyl-3-(2-methylpropyl)xanthine) 7-Benzyl, 3-isobutyl 5.0 ± 1.6 μM 3.8 ± 0.5 μM Low potency, non-selective
Etophylline 7-(2-Hydroxyethyl), 1,3-dimethyl Not reported Not reported Primarily bronchodilatory effects

Key Observations :

  • Potency: DPCPX exhibits exceptional potency (sub-picomolar Kd in inositol phosphate assays), attributed to its bulky 8-cyclopentyl and 1,3-dipropyl groups, which enhance receptor binding . In contrast, this compound shows moderate antagonism (Kd ~0.65 μM), likely due to the smaller cyclopropyl group and dimethyl substituents.
  • Selectivity: DPCPX demonstrates strong A₁ receptor selectivity, while this compound shows partial discrimination between adenosine-mediated inositol phosphate (A₁-linked) and cAMP (A₂-linked) pathways. For example, its Kd for cAMP (1.2 μM) is nearly double that for inositol phosphate (0.65 μM), suggesting weaker A₂ antagonism .
  • Etophylline : Unlike the cyclopropyl or cyclopentyl derivatives, Etophylline (7-hydroxyethyltheophylline) is optimized for bronchodilation rather than receptor antagonism, with structural modifications favoring solubility and metabolic stability .

Mechanistic Insights

  • Receptor Subtype Interactions: The 8-position substituent plays a critical role in adenosine receptor subtype binding. Bulky groups (e.g., cyclopentyl in DPCPX) fit into hydrophobic pockets of A₁ receptors, while smaller groups (e.g., cyclopropyl) allow partial interaction with A₂ receptors .
  • However, its moderate potency in inositol phosphate modulation suggests applicability in A₁-linked signaling contexts .

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